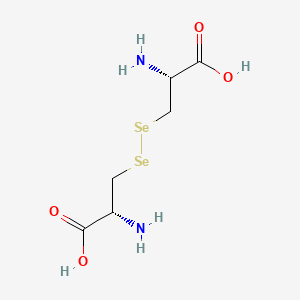

Selenocystine

描述

属性

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044310 | |

| Record name | 3,3'-Diselenobis[L-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29621-88-3 | |

| Record name | L-Selenocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocystine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[L-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOCYSTINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Biochemical Properties of Selenocystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystine, the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine (B57510), is a naturally occurring organoselenium compound. It plays a crucial role in various biological processes and has garnered significant interest in the scientific community, particularly in the fields of cancer research and drug development. This technical guide provides a comprehensive overview of the fundamental biochemical properties of L-selenocystine, with a focus on its chemical characteristics, redox activity, and its impact on cellular signaling pathways. The information is presented to be a valuable resource for researchers and professionals engaged in the study and application of this unique selenoamino acid.

Physicochemical Properties

The basic physicochemical properties of L-selenocystine are summarized in the table below, providing a quick reference for its key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂N₂O₄Se₂ | [1][2][3] |

| Molecular Weight | 334.11 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 222 °C (decomposes) | [1] |

| Solubility | Soluble in water.[4] H₂O: 5.88 mg/mL (17.60 mM; with ultrasonic and warming, and pH adjusted to 1 with HCl and heated to 60°C).[5] In DMSO: 3.34 mg/mL (10 mM), with sonication recommended.[6] | [4][5][6] |

| pKa (of Selenocysteine) | The selenol group of the constituent amino acid, selenocysteine, has a pKa of approximately 5.2-5.43, which is significantly lower than the thiol group of cysteine (pKa > 8).[7][8][9] This means that at physiological pH, the selenol group is predominantly in its ionized, highly reactive selenolate form.[7][10] The pKa values for the carboxyl and amino groups of selenocysteine are approximately 2.01 and 9.96, respectively.[11] | [7][8][9][10][11] |

| Redox Potential | The standard redox potential of the selenocysteine/selenocystine couple is pH-dependent. Species-specific, pH-independent standard redox potentials for the selenolate-diselenide transition of selenocysteine have been determined.[6][12][13] For instance, one study reported a value of -0.212 V for selenocysteine.[11] Another study mentioned a redox potential of -381 mV for this compound.[14] | [6][11][12][13][14] |

Experimental Protocols

Detailed methodologies for key experiments involving L-selenocystine are provided below. These protocols are based on established procedures cited in the literature and are intended to serve as a practical guide for researchers.

Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of L-selenocystine on cancer cell lines, such as HepG2 human hepatoma cells.[5]

Materials:

-

L-selenocystine

-

HepG2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin and Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

Treatment: Prepare various concentrations of L-selenocystine in DMEM. After 24 hours, replace the medium with the L-selenocystine solutions and incubate for another 24 hours.[5]

-

MTT Addition: Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS production in cells treated with L-selenocystine using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4][5]

Materials:

-

L-selenocystine

-

HepG2 cells

-

DMEM

-

DCFH-DA stock solution (10 mM in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat HepG2 cells with L-selenocystine as described in the cytotoxicity assay protocol.

-

DCFH-DA Loading: After treatment, wash the cells with DMEM. Prepare a 10 µM working solution of DCFH-DA in pre-warmed DMEM.[4] Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C.[4][5]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with DMEM to remove any extracellular probe.[5]

-

Fluorescence Measurement: Add PBS to the wells.[4] Observe and quantify the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

Synthesis and Purification of L-Selenocystine

This section outlines a general procedure for the chemical synthesis of L-selenocystine, often starting from L-serine, and its subsequent purification.

Synthesis from L-Serine Hydrochloride: A common synthetic route involves the chlorination of L-serine hydrochloride to yield 3-chloro-L-alanine hydrochloride, followed by a seleno-reaction under alkaline conditions to form L-selenocystine.[1]

Purification by Recrystallization: Recrystallization is a standard method to purify the synthesized L-selenocystine.[15][16][17][18][19]

-

Dissolution: Dissolve the crude L-selenocystine in a minimal amount of a suitable hot solvent (e.g., water).

-

Cooling: Allow the solution to cool slowly and undisturbed to facilitate crystal formation.

-

Filtration: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove impurities.

-

Drying: Dry the purified crystals.

Analytical Determination by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive method for the speciation and quantification of selenium compounds, including this compound.[14][20][21][22][23]

General Procedure:

-

Sample Preparation: For biological samples, an enzymatic hydrolysis step (e.g., using protease) is often required to release the selenoamino acids from the protein matrix.[20][22]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column with an ion-pairing agent) to separate the different selenium species.[20]

-

ICP-MS Detection: The eluent from the HPLC is introduced into the ICP-MS, where the selenium is atomized and ionized. The mass spectrometer then detects and quantifies the selenium isotopes, allowing for the specific determination of this compound.[20][22]

Signaling Pathways and Biological Activity

L-selenocystine exhibits significant biological activity, primarily through the induction of oxidative stress and modulation of key cellular signaling pathways.

Induction of Apoptosis via ROS-Mediated Pathways

L-selenocystine has been shown to induce apoptosis in various cancer cell lines, including HepG2.[5][7][24][25][26][27] This process is largely mediated by the overproduction of intracellular Reactive Oxygen Species (ROS).[5][24][25][27] The increased ROS levels lead to mitochondrial dysfunction, activation of the Bax signaling pathway, and ultimately, the activation of caspases (such as caspase-3 and caspase-9) and cleavage of PARP, culminating in programmed cell death.[5][7][24][26][27]

Inhibition of the Nrf2 Signaling Pathway

In certain cancer cells, particularly those exhibiting "Nrf2 addiction," L-selenocystine can inhibit the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][28] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. L-selenocystine disrupts the p62-Keap1-Nrf2 axis, leading to the degradation of Nrf2.[28] This, in turn, downregulates Nrf2-target genes like GPX4 and xCT, which are crucial for antioxidant defense.[28][29] The inhibition of the Nrf2 pathway contributes to the selective cytotoxicity of L-selenocystine in Nrf2-addicted cancer cells.[2][3][28]

Experimental Workflow for Evaluating L-Selenocystine's Biological Activity

The following diagram illustrates a typical experimental workflow for investigating the biochemical effects of L-selenocystine on a cancer cell line.

Conclusion

L-selenocystine is a selenoamino acid with distinct biochemical properties that make it a compound of significant interest for biomedical research. Its pro-oxidant activity and its ability to modulate critical cellular signaling pathways, such as apoptosis and the Nrf2 pathway, underscore its potential as a therapeutic agent, particularly in the context of cancer. This technical guide has provided a detailed overview of the core biochemical characteristics of L-selenocystine, along with practical experimental protocols and visualizations of its mechanisms of action. It is hoped that this compilation of data and methodologies will serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this fascinating molecule.

References

- 1. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]

- 2. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]

- 6. mdpi.com [mdpi.com]

- 7. BIOCELL | L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. mt.com [mt.com]

- 17. LabXchange [labxchange.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. L-Selenocysteine induced HepG-2 cells apoptosis through reactive oxygen species-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sergey.science [sergey.science]

- 29. dovepress.com [dovepress.com]

L-Selenocystine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Selenocystine, the oxidized dimeric form of the 21st proteinogenic amino acid L-selenocysteine, plays a crucial role in selenium metabolism and cellular redox homeostasis. While not directly incorporated into proteins, it serves as a stable, transportable, and readily reducible precursor to the highly reactive L-selenocysteine. This technical guide provides an in-depth overview of the discovery, natural occurrence, and biological significance of L-Selenocystine, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling pathways.

Discovery and Physicochemical Properties

The discovery of L-selenocystine is intrinsically linked to the identification of its monomer, L-selenocysteine, by biochemist Thressa Stadtman in 1974.[1] L-selenocysteine was identified as the selenium-containing moiety in glycine (B1666218) reductase from Clostridium sticklandii. Due to the high reactivity and susceptibility of L-selenocysteine's selenol group to oxidation, it is often found in its more stable, oxidized diselenide form, L-selenocystine, outside of the cellular environment.[1]

L-Selenocystine is a white, crystalline solid with the chemical formula (C₃H₆NO₂Se)₂.[2] The selenium-selenium bond length in L-selenocystine is approximately 2.32 Å.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄Se₂ | --INVALID-LINK-- |

| Molecular Weight | 334.09 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | |

| Se-Se Bond Length | ~2.32 Å |

Natural Occurrence of L-Selenocystine

L-Selenocystine is found in a variety of organisms that accumulate selenium, often as a product of the detoxification of inorganic selenium species. Its concentration can vary significantly depending on the species, geographical location, and selenium content of the soil or growth medium.

In Plants

Certain plants, known as selenium hyperaccumulators, can store high levels of selenium, often in the form of selenoamino acids. While Se-methylselenocysteine and selenomethionine (B1662878) can be predominant in some species, L-selenocystine has also been identified.[3][4]

| Plant Source | L-Selenocystine Concentration (µg/g dry weight) | Other Selenoamino Acids Detected | Reference |

| Cardamine hupingshanesis (leaves) | Up to 432 | Se-methylselenocysteine, Selenomethionine, Se(IV) | [4][5] |

| Cardamine hupingshanesis (stems) | Up to 132 | Se-methylselenocysteine, Selenomethionine, Se(IV) | [4][5] |

| Cardamine hupingshanesis (roots) | Up to 56 | Se-methylselenocysteine, Selenomethionine, Se(IV) | [4][5] |

| Selenium-Enriched Broccoli | Not typically the major form | Se-methylselenocysteine is often dominant | [3][6][7] |

| Selenium-Enriched Garlic | Not typically the major form | Se-methylselenocysteine is often dominant | [6][8][9] |

In Animals and Humans

In animals and humans, selenium is primarily found as selenocysteine (B57510) within selenoproteins. L-selenocystine can be present in tissues and biological fluids as a result of the breakdown of these proteins or from dietary intake. It is considered a storage and transport form of selenium.[1]

| Biological Matrix | L-Selenocystine Concentration | Notes | Reference |

| Human Blood | 0.074 (0.074-0.090) µM | Detected and quantified in normal adults. | [10] |

In Microorganisms

Certain microorganisms, particularly yeast, can be enriched with selenium to produce selenoamino acids, including L-selenocystine, for use in nutritional supplements.[11][12]

| Microorganism | Growth Conditions | L-Selenocystine Production | Reference |

| Saccharomyces cerevisiae (Bakery Yeast) | Grown in selenium-enriched media (e.g., 30 µg/mL selenium salt) | Can convert inorganic selenium into organic forms, including L-selenocystine. | [11][12] |

| Chlorella vulgaris | Cultured with up to 75 mg/L selenium | Accumulates organic selenium, with the potential for L-selenocystine formation. | [13] |

In Foods

Brazil nuts are one of the richest natural dietary sources of selenium, with the majority being in the form of selenomethionine, although L-selenocystine is also present.[14][15][16][17][18]

| Food Source | Selenium Concentration (µg/g fresh weight) | Predominant Selenium Form | Reference |

| Brazil Nuts (Acre-Rondonia, Brazil) | 3.06 ± 4.01 | Selenomethionine | [16] |

| Brazil Nuts (Manaus-Belem, Brazil) | 36.0 ± 50.0 | Selenomethionine | [16] |

Experimental Protocols

General Protocol for the Isolation and Purification of L-Selenocystine from Selenium-Enriched Yeast

This protocol provides a general workflow for the isolation of L-selenocystine from selenium-enriched yeast, adapted from methodologies described in the literature.[11][12][19][20]

Characterization of L-Selenocystine

The identity and purity of isolated L-selenocystine can be confirmed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 77Se NMR can provide detailed structural information. The 77Se NMR chemical shift is particularly sensitive to the chemical environment of the selenium atom.[21][22][23]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of L-selenocystine, confirming its identity. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.

Quantification of L-Selenocystine

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive and specific method for the quantification of selenium species, including L-selenocystine, in complex biological matrices.[8]

Biological Significance and Signaling Pathways

While L-selenocysteine is the biologically active form incorporated into selenoproteins, L-selenocystine plays a significant role as a stable precursor and is involved in redox signaling, particularly in the context of cancer therapy.

Role in Cancer Cell Apoptosis

L-Selenocystine has been shown to induce apoptosis in various cancer cell lines.[24][25][26] The proposed mechanism involves the intracellular generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic signaling cascades.

This pathway highlights the pro-oxidant effect of L-selenocystine at pharmacological concentrations, leading to cancer cell death.

Redox Signaling

At physiological concentrations, the L-selenocystine/L-selenocysteine redox couple can participate in maintaining cellular redox balance. The reduction of L-selenocystine to L-selenocysteine is catalyzed by enzymes such as thioredoxin reductase, linking selenium metabolism to the thioredoxin system, a key cellular antioxidant pathway.[27][28][29][30]

Conclusion

L-Selenocystine, while often overshadowed by its monomer L-selenocysteine, is a key molecule in selenium biology. Its stability makes it an important transport and storage form of selenium, and its ability to be readily reduced to L-selenocysteine links it to the cellular redox network. The pro-apoptotic effects of L-selenocystine in cancer cells highlight its potential as a therapeutic agent. Further research into the precise mechanisms of its transport, metabolism, and signaling roles will undoubtedly uncover new avenues for its application in nutrition and medicine.

References

- 1. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Seleno-Amino Acids in Vegetables: A Review of Their Forms and Metabolism [frontiersin.org]

- 4. A Novel this compound-Accumulating Plant in Selenium-Mine Drainage Area in Enshi, China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. DSpace [scholarworks.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0004122) [hmdb.ca]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Selenium Accumulation in Unicellular Green Alga Chlorella vulgaris and Its Effects on Antioxidant Enzymes and Content of Photosynthetic Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selenium Accumulation, Speciation and Localization in Brazil Nuts (Bertholletia excelsa H.B.K.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selenium content of Brazil nuts from two geographic locations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Why Are Brazil Nuts Good for You? [healthline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchwith.stevens.edu [researchwith.stevens.edu]

- 23. NMR characterization of l,l-selenocystine with 92% <sup>77</sup>Se enrichment. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 24. L-Selenocysteine induced HepG-2 cells apoptosis through reactive oxygen species-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. BIOCELL | L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. "Redox Regulation of Cell Signaling by Selenocysteine in Mammalian Thio" by Qi-An Sun, Yalin Wu et al. [digitalcommons.unl.edu]

Selenocystine's Role in Cellular Redox Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of selenocystine (B224153) in maintaining cellular redox homeostasis. This compound, a disulfide analog of the 21st proteinogenic amino acid selenocysteine (B57510), is a key player in the cellular antioxidant defense system. It serves as a precursor for the synthesis of selenocysteine, which is incorporated into essential selenoenzymes such as glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs). These enzymes are pivotal in neutralizing reactive oxygen species (ROS) and regulating various redox-sensitive signaling pathways. This document details the biochemical mechanisms of this compound's action, its interplay with major antioxidant systems, and its influence on signaling cascades like the Nrf2 pathway. Furthermore, it presents quantitative data on its antioxidant capacity and provides detailed protocols for key experimental assays used to elucidate its function, aiming to equip researchers and drug development professionals with the necessary information to advance research in this field.

Introduction: The Significance of Selenium and this compound in Redox Biology

Selenium is an essential micronutrient vital for human health, primarily exerting its biological functions through its incorporation into proteins as the amino acid selenocysteine.[1] Selenocysteine is structurally similar to cysteine but contains a selenium atom in place of sulfur, a substitution that confers unique and potent catalytic properties to the enzymes in which it resides.[2][3] These selenoenzymes are central to maintaining cellular redox balance, protecting against oxidative damage, and regulating a multitude of physiological processes.[2][4]

This compound, the oxidized dimer of selenocysteine, is a naturally occurring and nutritionally available form of selenium.[5] It serves as a crucial intermediate in selenium metabolism, being readily reduced to selenocysteine within the cell.[6] The pivotal role of this compound in cellular redox homeostasis stems from its ability to supply the essential building block for the synthesis of key antioxidant enzymes, namely glutathione peroxidases and thioredoxin reductases.[2][4] These enzymes are at the forefront of the cellular defense against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7] Dysregulation of redox homeostasis is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, highlighting the therapeutic potential of modulating selenium-dependent pathways.[7][8]

Biochemical Mechanisms of this compound Action

The antioxidant and redox-modulating functions of this compound are intrinsically linked to its conversion to selenocysteine and the subsequent incorporation of selenocysteine into selenoenzymes.

Reduction of this compound to Selenocysteine

Upon entering the cell, this compound is reduced to two molecules of selenocysteine. This reduction can be facilitated by the glutathione (GSH) and thioredoxin (Trx) systems. The selenol group (-SeH) of selenocysteine is more nucleophilic and has a lower pKa (around 5.2) compared to the thiol group (-SH) of cysteine (pKa ~8.3).[2] This means that at physiological pH, the selenol group is largely deprotonated, making it a more potent nucleophile and a more efficient catalyst in redox reactions.[2]

Selenocysteine Incorporation into Selenoenzymes

Selenocysteine is incorporated into a growing polypeptide chain during translation in a unique process that involves the recoding of a UGA codon, which typically signals termination.[9][10] This process requires a specific selenocysteine insertion sequence (SECIS) element in the 3' untranslated region of the mRNA.[11]

The Catalytic Advantage of Selenocysteine in Antioxidant Enzymes

The presence of selenocysteine in the active sites of enzymes like GPx and TrxR provides a significant catalytic advantage over their cysteine-containing homologs.[2][11] The higher nucleophilicity of the selenol group allows for faster reactions with peroxide substrates and more efficient regeneration of the active enzyme.[2]

-

Glutathione Peroxidases (GPxs): GPxs catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione as the reducing substrate.[2][12] The catalytic cycle involves the oxidation of the active site selenocysteine to a selenenic acid intermediate, which is then reduced back to the selenol form in a two-step reaction involving glutathione.[2]

-

Thioredoxin Reductases (TrxRs): TrxRs are homodimeric flavoproteins that catalyze the NADPH-dependent reduction of the antioxidant protein thioredoxin.[13][14] Mammalian TrxRs contain a highly conserved C-terminal redox center with a selenocysteine residue that is essential for their catalytic activity.[13][15] The selenocysteine in TrxR acts as a cellular redox sensor and is crucial for redox-regulated cell signaling.[10]

Data Presentation: Quantitative Analysis of this compound's Antioxidant Properties

The following tables summarize quantitative data related to the antioxidant capacity and enzymatic activity influenced by this compound and its derivatives.

Table 1: Comparative Antioxidant Capacity of this compound and Related Compounds

| Compound | Assay Method | Antioxidant Capacity (Relative Units/Value) | Reference |

| L-Selenocystine | Coulometric oxidation with electrogenerated bromine | Lower than L-cystine, higher than L-methionine | [16][17] |

| L-Cystine | Coulometric oxidation with electrogenerated bromine | Highest among tested amino acids | [16][17] |

| L-Methionine | Coulometric oxidation with electrogenerated bromine | Lower than L-selenocystine | [16][17] |

Table 2: Glutathione Peroxidase (GPx)-like Activity of this compound and its Derivatives

| Compound | Substrates | GPx Activity Order | Reference |

| This compound (SeCys) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |

| Selenocystamine (SeA) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |

| Diselenodipropionic acid (SeP) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |

| Methyl ester of diselenodipropionic acid (MeSeP) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |

Table 3: Effect of Selenium Concentration on Thioredoxin Reductase (TR) Specific Activity and Selenocysteine Incorporation

| Selenium Concentration in Medium | TR Specific Activity (Relative) | Selenium Content (mol/mol of TR subunit) | Reference |

| 0 nM (No Se) | Increased with Se concentration | 0.32 | [9] |

| 500 nM | Increased with Se concentration | 0.98 | [9] |

| Physiological Conditions (Human Peripheral Mononuclear Cell) | Theoretical efficiency of 87% | Not specified | [9] |

Signaling Pathways Modulated by this compound

This compound, through its influence on the cellular redox state, modulates key signaling pathways involved in stress response and cell fate decisions.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.

Interestingly, L-selenocystine has been shown to exhibit selective cytotoxicity in cancer cells with persistent Nrf2 activation, a phenomenon termed "Nrf2 addiction".[19][20][21] In these cells, this compound can inhibit the Nrf2 pathway by disrupting the p62-Keap1-Nrf2 axis, leading to reduced expression of Nrf2 target genes, increased ROS, and ultimately cell death.[19][20] In contrast, in non-Nrf2-addicted cells, this compound can activate the Nrf2 pathway, highlighting a context-dependent role.[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of this compound in cellular redox homeostasis.

Measurement of Cellular Reactive Oxygen Species (ROS)

Principle: This protocol describes the use of fluorescent probes to measure intracellular ROS levels. Dihydroethidium (DHE) is used for the detection of superoxide (B77818) radicals, while 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA) is used for the detection of hydrogen peroxide and other ROS.[22][23]

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)

-

Carboxy-H2DCFDA stock solution (e.g., 10 mM in DMSO)

-

Cells of interest

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or control vehicle for the appropriate duration.

-

For Superoxide Detection: a. Prepare a working solution of DHE (e.g., 10 µM) in pre-warmed serum-free medium. b. Remove the treatment medium and wash the cells once with warm PBS. c. Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light. d. Wash the cells twice with warm PBS. e. Add fresh PBS or medium to the wells. f. Measure the fluorescence using an excitation wavelength of ~488 nm and an emission wavelength of ~585 nm.[23]

-

For Hydrogen Peroxide and other ROS Detection: a. Prepare a working solution of carboxy-H2DCFDA (e.g., 20 µM) in pre-warmed serum-free medium. b. Remove the treatment medium and wash the cells once with warm PBS. c. Add the carboxy-H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells twice with warm PBS. e. Add fresh PBS or medium to the wells. f. Measure the fluorescence using an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This assay measures the activity of GPx by a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPx, is reduced back to GSH by GR with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Materials:

-

Cell or tissue lysate

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) containing EDTA

-

Glutathione reductase (GR) solution

-

Reduced glutathione (GSH) solution

-

NADPH solution

-

Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, GSH, GR, and NADPH in a cuvette.

-

Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at room temperature to allow for the reduction of any existing GSSG.

-

Initiate the reaction by adding the peroxide substrate (e.g., H2O2).

-

Immediately monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the GPx activity based on the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

-

Express the activity as units per milligram of protein. One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Thioredoxin Reductase (TrxR) Activity Assay

Principle: This assay measures the activity of TrxR by its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of NADPH. The reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[14]

Materials:

-

Cell or tissue lysate

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0) containing EDTA

-

NADPH solution

-

DTNB solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and NADPH in a cuvette.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the DTNB solution.

-

Immediately monitor the increase in absorbance at 412 nm for several minutes.

-

Calculate the TrxR activity based on the rate of TNB formation using its molar extinction coefficient (13.6 mM⁻¹cm⁻¹).

-

Express the activity as units per milligram of protein. One unit of TrxR activity is often defined as the amount of enzyme that catalyzes the formation of 2 µmol of TNB per minute (since 1 mole of NADPH reduces 1 mole of DTNB to produce 2 moles of TNB).

Conclusion and Future Directions

This compound is a central molecule in cellular redox homeostasis, acting as a critical precursor for the synthesis of the catalytically potent amino acid selenocysteine. Its incorporation into key antioxidant enzymes, glutathione peroxidases and thioredoxin reductases, endows the cell with a robust defense system against oxidative stress. The unique chemical properties of selenocysteine confer a significant catalytic advantage to these enzymes, enabling efficient detoxification of reactive oxygen species and the regulation of redox-sensitive signaling pathways. The context-dependent modulation of the Nrf2 pathway by this compound further underscores its complex role in cellular stress responses, with potential implications for cancer therapy.

Future research should continue to explore the intricate mechanisms governing this compound metabolism and its precise roles in different physiological and pathological contexts. A deeper understanding of the factors that dictate its pro-oxidant versus antioxidant behavior in different cell types is crucial for the development of novel therapeutic strategies. Furthermore, the development of more specific and sensitive probes for tracking selenium species within cells will provide invaluable insights into the dynamic regulation of selenium-dependent redox networks. The continued investigation of this compound and its derivatives holds significant promise for the development of new drugs targeting diseases associated with redox dysregulation.

References

- 1. Discovery of Selenocysteine as a Potential Nanomedicine Promotes Cartilage Regeneration With Enhanced Immune Response by Text Mining and Biomedical Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Micronutrients Selenomethionine and Selenocysteine Modulate the Redox Status of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Efficiency of selenocysteine incorporation in human thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox regulation of cell signaling by selenocysteine in mammalian thioredoxin reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selenium utilization in thioredoxin and catalytic advantage provided by selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and functional characterization of selenocysteine-containing glutathione peroxidase 4 suggests an alternative mechanism of peroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective targeting of selenocysteine in thioredoxin reductase by the half mustard 2-chloroethyl ethyl sulfide in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selenocysteine Confers Resistance to Inactivation by Oxidation in Thioredoxin Reductase: Comparison of Selenium and Sulfur Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sergey.science [sergey.science]

- 21. researchgate.net [researchgate.net]

- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions and Metabolic Pathways of Selenocystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystine (B224153), the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine (B57510), plays a pivotal role in selenium metabolism and cellular redox homeostasis. As a key dietary source of selenium, its metabolic fate and biological activities are of significant interest in the fields of biochemistry, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the core biological functions and metabolic pathways of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Biological Functions of this compound

The biological significance of this compound is intrinsically linked to its conversion to selenocysteine, a critical component of a class of proteins known as selenoproteins. These proteins are involved in a myriad of cellular processes, most notably antioxidant defense and redox signaling.

Role in Selenoprotein Synthesis

This compound serves as a primary precursor for the biosynthesis of selenocysteine, which is co-translationally incorporated into nascent polypeptide chains. This process involves the reduction of this compound to selenocysteine, which is then utilized by the selenoprotein synthesis machinery. Selenoproteins, such as glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs), contain selenocysteine in their active sites and are crucial for catalyzing redox reactions.

Antioxidant Activity

This compound itself exhibits antioxidant properties, primarily through its ability to be reduced to selenocysteine. Selenocysteine is a more potent antioxidant than its sulfur analog, cysteine, due to the lower pKa and higher nucleophilicity of its selenol group. It can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants. The antioxidant capacity of this compound is a key aspect of its potential therapeutic applications.

Anticancer Activity

A growing body of evidence suggests that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that often involve the generation of reactive oxygen species (ROS), leading to oxidative stress-induced cell death.[1] The selective cytotoxicity of this compound towards cancer cells makes it a promising candidate for further investigation in cancer therapy.

Quantitative Data

Cytotoxicity of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, demonstrating its broad-spectrum antitumor activity.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 15.2 |

| HepG2 | Hepatocellular Carcinoma | 23.5 |

| MCF-7 | Breast Adenocarcinoma | 37.0 |

| A549 | Lung Carcinoma | 18.7 |

| HeLa | Cervical Carcinoma | 12.3 |

| PC-3 | Prostate Adenocarcinoma | 28.4 |

| HT-29 | Colorectal Adenocarcinoma | 20.1 |

| U-87 MG | Glioblastoma | 3.6 |

Enzyme Kinetics in this compound Metabolism

The metabolism of this compound is orchestrated by several key enzymes. The following table presents the kinetic parameters (Km and Vmax) of some of these enzymes, providing insights into their efficiency and substrate affinity.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Cystathionine γ-lyase (Human) | L-Cystathionine | 0.5 | 2.5 |

| Cystathionine γ-lyase (Rat Liver) | L-Cystathionine | 3.0 | 12.3 |

| Cystathionine β-synthase (Human) | L-Serine | 1-3 | - |

| Cystathionine β-synthase (Human) | L-Homocysteine | 0.1-0.5 | - |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. The data for Cystathionine β-synthase often focuses on its primary substrates, serine and homocysteine.

Metabolic Pathways of this compound

The metabolic journey of this compound from dietary intake to its incorporation into selenoproteins or excretion involves a series of enzymatic and non-enzymatic reactions.

Overview of this compound Metabolism

Upon cellular uptake, this compound is rapidly reduced to two molecules of selenocysteine. Selenocysteine can then enter several metabolic routes: it can be incorporated into selenoproteins, degraded by selenocysteine lyase to release elemental selenium, or participate in the trans-selenation pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Selenocystine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of selenocystine (B224153). It includes detailed experimental protocols for its synthesis and characterization, and a visualization of its place within metabolic pathways.

Chemical Structure

This compound is an amino acid with the chemical formula (HO₂CCH(NH₂)CH₂Se)₂.[1] It is the oxidized dimer of selenocysteine (B57510), the 21st proteinogenic amino acid, where two selenocysteine monomers are linked by a diselenide bond (-Se-Se-).[1][2] This diselenide bridge is analogous to the disulfide bridge found in the amino acid cystine. Structurally, this compound belongs to the class of organic compounds known as alpha-amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group.[3]

The selenium-selenium bond in this compound is a key feature, with a length of 2.321 Å, which is approximately 14% longer than the disulfide bond in its sulfur-containing counterpart, cystine (2.040 Å).[1] Due to the high reactivity and susceptibility to air oxidation of the selenol group (-SeH) in selenocysteine, selenium is often stored and handled in the more stable, oxidized this compound form.[2][3]

Stereochemistry

Like most amino acids, this compound is chiral. The molecule contains two stereocenters at the α-carbon of each monomeric unit. This gives rise to three possible stereoisomers:

-

L-Selenocystine ((2R,2'R)-3,3'-diselanediylbis(2-aminopropanoic acid)) : This is the most common enantiomer found in biological systems.[3]

-

D-Selenocystine ((2S,2'S)-3,3'-diselanediylbis(2-aminopropanoic acid)) : The enantiomer of the L-form.

-

meso-Selenocystine ((2R,2'S)-3,3'-diselanediylbis(2-aminopropanoic acid)) : An achiral diastereomer containing both an R and an S center.

The absolute configuration at the α-carbon is designated as 'R' in the Cahn-Ingold-Prelog (CIP) system for the L-enantiomer, due to the higher atomic number of selenium compared to sulfur.[2]

Quantitative Physicochemical Data

The following table summarizes key quantitative data regarding the structure and spectroscopic properties of L-selenocystine.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄Se₂ | [1][4] |

| Molecular Weight | 334.11 g/mol | [4] |

| Se-Se Bond Length | 2.321 Å | [1] |

| C-Se-Se-C Torsion Angle | Approximately -90° (in the minimum energy structure) | [5][6] |

| 77Se NMR Isotropic Shift (δiso) | 238.1 ppm | [7] |

| 77Se NMR Chemical Shift Tensor (δ) | δ₁₁ = 482.5 ppmδ₂₂ = 350.5 ppmδ₃₃ = -119.0 ppm | [7] |

Experimental Protocols

Synthesis of L-Selenocystine

A common method for synthesizing L-selenocystine proceeds from L-serine. The protocol involves three main steps.[8]

Step 1: Chlorination of L-serine to 3-chloro-L-alanine hydrochloride

-

Suspend L-serine hydrochloride in a suitable solvent.

-

Add a chlorinating agent, such as thionyl chloride, to the suspension.

-

Heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

-

Cool the mixture and crystallize the product, 3-chloro-L-alanine hydrochloride.

-

Filter and dry the resulting crystals.

Step 2: Selenation to form L-Selenocystine

-

Prepare a solution of a selenium source, such as sodium diselenide (Na₂Se₂), which can be generated in situ by reducing elemental selenium with a reducing agent like sodium borohydride.[9]

-

Under alkaline conditions, react the 3-chloro-L-alanine hydrochloride from Step 1 with the selenium source solution.

-

Control the reaction temperature, as it significantly impacts the yield and purity of the product.[8]

-

After the reaction is complete, adjust the pH to precipitate L-selenocystine.

-

Isolate the crude product by filtration.

Step 3: Purification

-

Recrystallize the crude L-selenocystine from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

Characterization by Solid-State 77Se NMR Spectroscopy

Solid-state 77Se NMR is a powerful technique for probing the local electronic environment of the selenium atoms in this compound.[7]

Methodology:

-

Sample Preparation: Pack the crystalline L-selenocystine powder into a solid-state NMR rotor.

-

Instrumentation: Use a solid-state NMR spectrometer equipped with a probe for 77Se detection.

-

Experimental Conditions:

-

Technique: ¹H-⁷⁷Se Cross-Polarization/Magic Angle Spinning (CP/MAS).

-

Magnetic Field Strength: e.g., 11.75 T.[5]

-

Spinning Speed: Acquire spectra at various spinning speeds (e.g., 1.5 to 10 kHz) to identify the isotropic chemical shift and spinning sidebands.[7]

-

Temperature: Maintain a constant sample temperature (e.g., 261 K) to minimize thermal effects on the chemical shift.[5][7]

-

-

Data Analysis:

-

Identify the isotropic chemical shift (δiso) from the center of the spinning sideband pattern.

-

Simulate the sideband pattern to extract the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃).[7]

-

Characterization by X-ray Crystallography

While the crystal structure of L-selenocystine itself has not been reported, the structure of its dihydrochloride (B599025) salt has been determined, providing precise bond length and angle information.[10]

Methodology:

-

Crystallization: Grow single crystals of seleno-L-cystine dihydrochloride suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a solution of the compound in hydrochloric acid.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Use an X-ray diffractometer with a specific X-ray source (e.g., Mo Kα radiation).

-

Collect diffraction data at a controlled temperature (e.g., 150 K) to reduce thermal motion.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to determine atomic coordinates, bond lengths, bond angles, and torsion angles.[10]

-

Metabolic and Signaling Pathways

This compound plays a crucial role in selenium metabolism. It is the oxidized, stable form of selenocysteine. In cells, it is readily reduced to two molecules of selenocysteine, which can then be incorporated into selenoproteins. These proteins, such as glutathione (B108866) peroxidases and thioredoxin reductases, are vital for antioxidant defense and redox signaling.[11][12][13]

The following diagram illustrates the central position of the this compound/selenocysteine redox couple in the broader context of selenoamino acid metabolism.

Metabolic pathway of selenoamino acids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selenocysteine - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004122) [hmdb.ca]

- 4. This compound | C6H12N2O4Se2 | CID 207306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchwith.stevens.edu [researchwith.stevens.edu]

- 7. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]

- 9. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of seleno-l-cystine dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile synthesis of stable this compound peptides and their solution state NMR studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Selenoprotein Research: A Technical Guide to Early Studies on Selenocystine and Selenoprotein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that uncovered the unique role of selenocystine (B224153) and the intricate machinery of selenoprotein synthesis. Early investigations, primarily pioneered by scientists like Thressa Stadtman, laid the groundwork for our current understanding of selenium's essentiality in biology. This document provides a detailed overview of the key experiments, methodologies, and quantitative data from these seminal studies, offering valuable insights for contemporary research and development in fields ranging from redox biology to novel therapeutics.

Early Identification and Characterization of Selenoproteins

The initial challenge in the field was to unequivocally demonstrate that selenium was a constituent of specific proteins. The primary method employed was metabolic labeling using the radioactive isotope 75Se.

Experimental Protocol: Metabolic Labeling with 75Se

This protocol outlines the general procedure used in early studies to label and identify selenoproteins in biological systems, such as rat liver slices or bacterial cultures.

Objective: To demonstrate the incorporation of selenium into proteins.

Materials:

-

Biological system (e.g., rat liver slices, bacterial cell culture)

-

Culture medium or appropriate buffer

-

[75Se]Selenite or [75Se]this compound

-

Protein synthesis inhibitors (e.g., cycloheximide, puromycin) for control experiments

-

Trichloroacetic acid (TCA)

-

Apparatus for protein purification (e.g., chromatography columns)

-

Gamma counter for radioactivity measurement

Procedure:

-

Incubation: The biological system was incubated in a medium containing a nutritional source of selenium, typically [75Se]selenite or [75Se]this compound, for a defined period.

-

Control Groups: Parallel experiments were often conducted in the presence of protein synthesis inhibitors to confirm that the incorporation of 75Se was dependent on de novo protein synthesis.

-

Cell Lysis and Fractionation: After incubation, cells were harvested, lysed, and fractionated to isolate proteins.

-

Protein Precipitation: Proteins were precipitated using agents like TCA to separate them from unincorporated 75Se.

-

Purification: The protein fraction was then subjected to various purification techniques, such as gel filtration and ion-exchange chromatography, to isolate specific proteins.

-

Radioactivity Measurement: The radioactivity of the purified protein fractions was measured using a gamma counter. The presence of 75Se in a purified protein was direct evidence of it being a selenoprotein.

-

Hydrolysis and Amino Acid Analysis: To confirm that selenium was incorporated as an amino acid, the purified 75Se-labeled protein was hydrolyzed, and the resulting amino acids were separated by chromatography. The radioactive peak co-eluting with a selenocysteine (B57510) standard confirmed its identity.[1]

Glutathione (B108866) Peroxidase: The First Mammalian Selenoprotein

A pivotal moment in selenoprotein research was the discovery that the antioxidant enzyme glutathione peroxidase (GPX) contains selenium. Early studies focused on its synthesis and the form in which selenium was incorporated.

Quantitative Data from Early GPX Synthesis Studies

The following table summarizes representative quantitative data from early in vitro studies on glutathione peroxidase synthesis in rat liver.

| Parameter | Condition | Result | Reference |

| 75Se Incorporation into GPX | Rat liver slices + [75Se]selenite | Incorporation observed | [1] |

| + Cycloheximide | Inhibition of incorporation | [1] | |

| + Puromycin | Inhibition of incorporation | [1] | |

| Substrate for in vitro GPX synthesis | Cell-free system + [75Se]selenocysteyl-tRNA | Highest efficiency of GPX synthesis | [1] |

| Cell-free system + [75Se]selenite | Lower efficiency compared to [75Se]selenocysteyl-tRNA | [1] | |

| Dilution of 75Se Labeling | Increasing concentrations of non-radioactive this compound | Progressive decrease in 75Se labeling of GPX | [1] |

The Selenocysteine Biosynthesis Pathway

A significant breakthrough was the elucidation of the pathway for selenocysteine synthesis, revealing that it is synthesized on its tRNA from a serine precursor. This unique mechanism set it apart from the other 20 canonical amino acids.

Experimental Workflow for Elucidating Selenocysteine Synthesis

Caption: Workflow of Selenocysteine Biosynthesis on its tRNA.

Signaling Pathway of Selenocysteine Synthesis and Incorporation

The synthesis of selenocysteine and its incorporation into a growing polypeptide chain is a highly regulated process involving a unique tRNA, specific enzymes, and a dedicated elongation factor.

Caption: Pathway of Selenocysteine Synthesis and Translational Incorporation.

The Role of the UGA Codon and the SECIS Element

A groundbreaking discovery was that the UGA codon, normally a stop signal, directs the insertion of selenocysteine. This recoding is dependent on a specific stem-loop structure in the mRNA called the Selenocysteine Insertion Sequence (SECIS) element.

Logical Relationship between UGA, SECIS, and Selenocysteine Incorporation

Caption: Logical Flow for UGA Codon Interpretation.

Conclusion

The early studies on this compound and selenoprotein synthesis were instrumental in defining a new field of biochemistry. The use of radiotracer experiments, coupled with classical protein chemistry and molecular biology techniques, unraveled a unique mechanism for the synthesis and incorporation of the 21st proteinogenic amino acid. These foundational discoveries not only illuminated the biological significance of selenium but also opened up new avenues for research into redox regulation, enzyme catalysis, and the development of novel therapeutic strategies. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers seeking to build upon this pioneering work.

References

The Pivotal Role of the Diselenide Bond in Selenocystine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenocystine (B224153), the oxidized dimer of selenocysteine (B57510), and its characteristic diselenide bond (-Se-Se-) are central to the unique biochemical and physiological functions of selenoproteins. This technical guide provides an in-depth exploration of the physiological significance of the diselenide bond, contrasting its properties with the more common disulfide bond found in cystine. We delve into the profound implications of its distinct redox properties for enzyme catalysis, cellular signaling, and antioxidant defense. Detailed experimental protocols for studying diselenide bonds and related enzymatic activities are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Significance of the 21st Amino Acid

Selenium is an essential trace element incorporated into a unique class of proteins, known as selenoproteins, in the form of the 21st proteinogenic amino acid, selenocysteine (Sec)[1][2]. The physiological importance of selenium is intrinsically linked to the chemical properties of selenocysteine and its oxidized counterpart, this compound. The key to selenocysteine's functionality lies in its selenol group (-SeH), which is more acidic and a stronger nucleophile at physiological pH compared to the thiol group (-SH) of cysteine (Cys)[2][3]. This heightened reactivity is largely attributed to the lower pKa of the selenol group[1][3][4]. Consequently, the diselenide bond (-Se-Se-) of this compound exhibits distinct physicochemical properties compared to the disulfide bond (-S-S-) of cystine, profoundly influencing the biological roles of selenoproteins.

Physicochemical Properties of the Diselenide Bond: A Quantitative Comparison

The unique attributes of the diselenide bond are central to its physiological importance. The following tables summarize key quantitative data that differentiate the diselenide bond from the disulfide bond.

Table 1: Comparison of Physicochemical Properties of Selenocysteine and Cysteine

| Property | Selenocysteine | Cysteine | Reference(s) |

| pKa of Selenol/Thiol Group | 5.2 - 5.43 | 8.3 - 10 | [1][3][4][5] |

| Redox Potential (R-SeH/R-Se-Se-R vs. R-SH/R-S-S-R) | Lower (more easily oxidized) | Higher | [5][6] |

| Apparent Half-Wave Potential | -0.212 V | +0.021 V | [5] |

Table 2: Comparison of Diselenide and Disulfide Bond Properties

| Property | Diselenide Bond (-Se-Se-) | Disulfide Bond (-S-S-) | Reference(s) |

| Bond Dissociation Energy | ~172 kJ/mol | ~268 kJ/mol | [7][8] |

| Redox Stability | More stable in reduced form | Less stable in reduced form | [9] |

These data highlight that the selenol group of selenocysteine is predominantly ionized at physiological pH, making it a more potent nucleophile[2][3]. The lower bond dissociation energy of the diselenide bond compared to the disulfide bond indicates that it is more readily cleaved, a crucial feature in the catalytic cycles of selenoenzymes[7].

Role in Enzyme Catalysis: The Engine of Selenoproteins

The unique redox properties of the diselenide bond are harnessed by a variety of selenoenzymes that play critical roles in antioxidant defense and metabolic regulation.

Glutathione Peroxidases (GPxs)

Glutathione peroxidases are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. The catalytic cycle of GPx involves the selenocysteine residue at the active site. The selenol is oxidized to a selenenic acid by the peroxide substrate. This is then reduced back to the selenol via a selenenylsulfide intermediate formed with glutathione. The facile oxidation and reduction of the selenium center, cycling through a transient diselenide-like state, is key to the high catalytic efficiency of these enzymes.

Thioredoxin Reductases (TrxRs)

Thioredoxin reductases are essential enzymes that maintain the reduced state of thioredoxin, a central hub in cellular redox signaling. Mammalian TrxRs possess a C-terminal redox center containing a selenocysteine residue. The catalytic mechanism involves the transfer of electrons from NADPH to FAD, then to a disulfide in the N-terminal domain, and finally to the C-terminal selenenylsulfide, which is cleaved to a selenolthiol active site. This highly reactive selenol is then able to reduce the disulfide in thioredoxin. The lower redox potential of the selenenylsulfide compared to a disulfide is critical for the efficient transfer of reducing equivalents.

Involvement in Cellular Signaling: A Redox Switch

Beyond their direct antioxidant functions, selenoproteins and the dynamic nature of the diselenide bond play a significant role in modulating cellular signaling pathways.

Regulation of Reactive Oxygen Species (ROS) Signaling

By efficiently catalyzing the removal of reactive oxygen species, selenoproteins like GPxs and TrxRs fine-tune the cellular redox environment. This is crucial because ROS are not merely damaging agents but also act as second messengers in a variety of signaling cascades. By controlling ROS levels, selenoproteins can influence pathways involved in cell proliferation, inflammation, and apoptosis[10][11].

This compound-Induced Apoptosis

Studies have shown that this compound can induce apoptosis in various cancer cell lines[10][11][12]. This pro-apoptotic effect is often mediated by the generation of ROS, leading to DNA damage and the activation of mitochondrial and p53-dependent apoptotic pathways[10][12][13]. The ability of this compound to be readily reduced to the more reactive selenocysteine within the cellular environment is thought to contribute to this ROS-mediated cytotoxicity.

Crosstalk with Nrf2 Signaling

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant genes, including those encoding for selenoproteins. This creates a feedback loop where the products of Nrf2 activation, such as GPx and TrxR, help to mitigate the oxidative stress that initially triggered the pathway.

References

- 1. Selenocysteine - Wikipedia [en.wikipedia.org]

- 2. Selenocysteine in proteins-properties and biotechnological use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pKa of selenocysteine - Generic - BNID 102619 [bionumbers.hms.harvard.edu]

- 5. Reprint of: Comparison of the Chemical Properties of Selenocysteine and this compound with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Site-Specific Effects of Diselenide Bridges on the Oxidative Folding of a Cystine Knot Peptide, ω-Selenoconotoxin GVIA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the Antioxidant Capacity of Selenocystine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenocystine (B224153), the oxidized dimeric form of the amino acid selenocysteine, holds a complex and multifaceted role in cellular redox homeostasis. While often recognized for its pro-oxidant effects in cancer therapy, its intrinsic antioxidant capabilities, primarily through mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), are of significant interest for therapeutic development against oxidative stress-related diseases. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging.[1] Selenium, an essential trace element, plays a crucial role in antioxidant defense systems, primarily through its incorporation into selenoproteins in the form of selenocysteine.[1] this compound, as a readily available source of selenocysteine, has garnered attention for its potential to modulate cellular redox status. This guide focuses on the antioxidant properties of this compound, particularly its ability to act as a glutathione peroxidase mimic and its influence on the Nrf2 signaling pathway.

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound is primarily attributed to two key mechanisms: its intrinsic glutathione peroxidase-like activity and its ability to modulate the Nrf2 antioxidant response pathway.

Glutathione Peroxidase (GPx)-like Activity

This compound can catalytically reduce hydroperoxides, such as hydrogen peroxide (H₂O₂), at the expense of a thiol co-substrate, typically glutathione (GSH). This mimics the function of the endogenous antioxidant enzyme glutathione peroxidase. The catalytic cycle follows a "ping-pong" mechanism, which involves the following steps:

-

Oxidation of this compound: The selenium atom in this compound is oxidized by a hydroperoxide (ROOH), forming a selenenic acid intermediate.

-

First Reduction by GSH: The selenenic acid intermediate reacts with a molecule of GSH to form a selenenyl sulfide (B99878) adduct and a molecule of water.

-

Second Reduction by GSH: The selenenyl sulfide is then reduced by a second molecule of GSH, regenerating the active selenol form of the catalyst and producing glutathione disulfide (GSSG).

This catalytic cycle effectively detoxifies harmful hydroperoxides, thereby protecting cells from oxidative damage.

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[3]

This compound has been shown to influence the Nrf2 pathway. In some contexts, particularly in cancer cells with persistent Nrf2 activation (Nrf2 addiction), this compound can inhibit the Nrf2 pathway, leading to increased oxidative stress and apoptosis.[2] However, in non-cancerous cells, the mild oxidative stress potentially induced by the metabolism of this compound could lead to the activation of the Nrf2 pathway, thereby bolstering the cell's overall antioxidant capacity. The precise mechanism of Nrf2 modulation by this compound is context-dependent and an active area of research.

Quantitative Data on the Bioactivity of this compound

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A375 | Melanoma | 3.6 - 37.0 | [4] |

| HepG2 | Hepatocellular Carcinoma | 3.6 - 37.0 | [4] |

| MCF7 | Breast Adenocarcinoma | 3.6 - 37.0 | [4] |

| CNE2 | Nasopharyngeal Carcinoma | 3.6 - 37.0 | [4] |

| HL60 | Acute Myeloid Leukemia | 3.6 - 37.0 | [4] |

| SW620 | Colorectal Adenocarcinoma | 3.6 - 37.0 | [4] |

| Colo201 | Colorectal Adenocarcinoma | 3.6 - 37.0 | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | 3.6 - 37.0 | [4] |

Table 2: Glutathione Peroxidase-like Activity of this compound and its Derivatives

| Compound | Substrate | Kinetic Mechanism | Relative Activity | Reference |

| This compound | H₂O₂, GSH | Ping-Pong | Baseline | [5] |

| SeC-Biotin conjugate | H₂O₂, GSH | Not specified | Significantly enhanced vs. This compound | [6] |

| SeC-Lipoic acid conjugate | H₂O₂, GSH | Not specified | Significantly enhanced vs. This compound | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antioxidant capacity of this compound.

Glutathione Peroxidase (GPx)-like Activity Assay (Coupled Reductase Assay)

This assay measures the GPx-like activity of this compound by coupling the reduction of hydroperoxide to the oxidation of NADPH by glutathione reductase.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Reduced glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, GR, and NADPH.

-

Add the this compound solution to the reaction mixture.

-

Initiate the reaction by adding H₂O₂.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the GPx-like activity of this compound.

-

Calculate the enzyme activity, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.